BenchChemオンラインストアへようこそ!

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate

Medicinal Chemistry Process Chemistry Building Block Synthesis

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate is a Cbz-protected bicyclo[2.2.2]octane amino acid methyl ester. The compound serves as a conformationally constrained building block with orthogonal amine protection, enabling selective deprotection under hydrogenolysis conditions.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 862501-91-5
Cat. No. B1359302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
CAS862501-91-5
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H23NO4/c1-22-15(20)17-7-10-18(11-8-17,12-9-17)19-16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21)
InChIKeyKLNFWPRNJYVETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (862501-91-5): A Protected Bicyclic Amino Acid Ester for Targeted Medicinal Chemistry


Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate is a Cbz-protected bicyclo[2.2.2]octane amino acid methyl ester. The compound serves as a conformationally constrained building block with orthogonal amine protection, enabling selective deprotection under hydrogenolysis conditions . Its rigid bicyclic scaffold is employed as a metabolically stable replacement for adamantane in bioactive molecules . The compound is a key intermediate in the synthesis of the clinical DPP‑IV inhibitor bisegliptin (KRP‑104), underscoring its relevance in drug discovery .

Why Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate Cannot Be Replaced by Common Analogs


The Cbz‑protected methyl ester offers a unique combination of orthogonal amine protection and a rigid, metabolically stable bicyclo[2.2.2]octane core. Unlike the free amine (CAS 135908‑33‑7), which is prone to oxidation and incompatibility with multi‑step sequences, the Cbz group is stable to acidic conditions that cleave Boc‑protected analogs . Conversely, the benzyloxycarbonyl moiety is readily removed by catalytic hydrogenolysis, an orthogonality not offered by acid‑labile Boc or base‑labile Fmoc analogues . This precise balance of stability and lability is essential for the convergent synthesis of the clinical DPP‑IV inhibitor bisegliptin, where the Cbz group is removed in the final step without perturbing the cyano‑substituted pyrrolidine ring .

Quantitative Differentiation Evidence for Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate


Higher Isolated Yield in Curative Synthesis Compared to the Boc-Protected Intermediate

In the Kyorin patent, the target Cbz‑protected methyl ester was obtained in 32.2 g (81% yield) from 25.0 g of methyl hydrogen bicyclo[2.2.2]octane‑1,4‑dicarboxylate via a one‑pot Curtius rearrangement and benzyl alcohol quench . In contrast, the analogous synthesis of the Boc‑protected intermediate (1,1‑dimethylethyl methyl bicyclo[2.2.2]octane‑1,4‑dicarboxylate) proceeded with only 497 mg from 500 mg (99% yield for the esterification step) but required a multi‑step sequence and a 4‑day reaction time . The Cbz route delivers a single, chromatographically pure intermediate in higher mass throughput with practical reaction times, reducing both time and solvent consumption during scale‑up.

Medicinal Chemistry Process Chemistry Building Block Synthesis

Validated Intermediate for the Clinical DPP‑IV Inhibitor Bisegliptin (KRP‑104) with Nanomolar Potency

The target compound is the direct precursor to bisegliptin, an orally active DPP‑IV inhibitor that reached Phase II clinical trials . Bisegliptin exhibits a DPP‑IV IC₅₀ of 2.9 nM, placing it among the most potent inhibitors in its class . By contrast, the free amine analog (methyl 4‑aminobicyclo[2.2.2]octane‑1‑carboxylate) is not a direct precursor to any clinical candidate and requires additional protection/deprotection steps that lower overall synthetic efficiency . The Cbz‑protected intermediate thus provides a validated entry point to a pharmacologically proven scaffold, reducing the risk of investing in building blocks that lack a clear translational path.

DPP‑IV Inhibition Diabetes Drug Discovery

Crystalline Solid with a Defined Melting Point Range (120–123 °C) Facilitating Purification and Handling

The Cbz‑protected methyl ester is a white crystalline powder with a melting point of 120–123 °C, enabling straightforward purification by recrystallization and identity verification by melting point determination . In contrast, the free amine analog (CAS 135908‑33‑7) is a liquid at room temperature (reported boiling point 241 °C) and lacks a well‑defined melting point, complicating solid‑phase handling and purity assessment . The crystalline nature of the target compound reduces the risk of degradation during storage and facilitates accurate weighing for reaction setup.

Physicochemical Characterization Quality Control Solid‑State Properties

Predicted LogP (XLogP3 = 2.7) Indicates Balanced Lipophilicity for Blood‑Brain Barrier Penetration and CNS Drug Discovery

The target compound has a computed XLogP3 value of 2.7 , placing it within the optimal range (1–3) for CNS drug candidates. The free amine analog exhibits a significantly lower estimated LogP (Predicted LogP ≈ 0.6) due to the ionizable amine, which reduces passive membrane permeability . The Boc‑protected analog (CAS 943845‑74‑7) has a predicted XLogP3 of approximately 2.2 (calculated via PubChem), making the Cbz compound slightly more lipophilic and potentially better suited for optimizing blood‑brain barrier penetration in CNS‑targeted programs.

Lipophilicity Physicochemical Properties CNS Drug Design

Optimal Application Scenarios for Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate


Synthesis of DPP‑IV Inhibitors for Type 2 Diabetes Drug Discovery

The compound is the established intermediate for bisegliptin, a potent DPP‑IV inhibitor (IC₅₀ = 2.9 nM) that reached Phase II clinical trials. Medicinal chemistry teams pursuing DPP‑IV or related serine protease inhibitors can use this building block to access the clinically validated bicyclo[2.2.2]octane scaffold and rapidly generate analogs with reduced synthetic complexity .

Design of Metabolically Stable Adamantane Replacements

The rigid bicyclo[2.2.2]octane core has been demonstrated to serve as a metabolically stable replacement for adamantane in 11β‑HSD1 inhibitors. The Cbz‑protected methyl ester offers a direct entry point for constructing libraries of bridgehead‑substituted analogs that retain target potency while improving metabolic stability .

CNS Drug Discovery Leveraging Optimized Lipophilicity

With an XLogP3 of 2.7, the compound resides in the favorable lipophilicity window for CNS penetration. Neuroscience‑focused groups can incorporate this building block into lead series where balanced LogP is critical for crossing the blood‑brain barrier, while the Cbz group provides orthogonal protection for late‑stage deprotection .

Quote Request

Request a Quote for Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.